REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:19]O>>[I:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
5.85 kg
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)C
|
Name
|
|
Quantity
|
0.595 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
850 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 L
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
16 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A visually clean 100 L flask equipped with a mechanical stirrer thermocouple and water chilled condenser
|
Type
|
TEMPERATURE
|
Details
|
an increase in temperature from 17° C. to 22° C
|
Type
|
CUSTOM
|
Details
|
(˜18 h)
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
by placing in an ice bath
|
Type
|
ADDITION
|
Details
|
After the addition the pH was 5-6 (Caution
|
Type
|
CUSTOM
|
Details
|
can result in saponification during the work-up)
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated to about 16 L
|
Type
|
WASH
|
Details
|
The flask was rinsed with 8 L of IPAc and 4 L of water which
|
Type
|
EXTRACTION
|
Details
|
the aqueous layers were back-extracted with 20 L of IPAc
|
Type
|
WASH
|
Details
|
washed with 10 L of 15w % Brine
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
CUSTOM
|
Details
|
to provide E-1 (6.055 kg, 21.93 mol, 98% yield) in 98.3% purity
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
IC1=C(C(=O)OC)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |